REACTION_SMILES
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[CH3:26][S:27](=[O:28])(=[O:29])[c:30]1[cH:31][cH:32][c:33]([CH2:36][NH2:37])[n:34][cH:35]1.[CH3:38][c:39]1[c:40](-[c:59]2[n:60]([CH3:64])[n:61][cH:62][cH:63]2)[cH:41][c:42]([C:56](=[O:57])[OH:58])[c:43](=[O:55])[n:44]1-[c:45]1[cH:46][c:47]([C:51]([F:52])([F:53])[F:54])[cH:48][cH:49][cH:50]1.[CH3:65][N:66]1[CH2:67][CH2:68][CH2:69][C:70]1=[O:71].[ClH:25].[P-:1]([F:2])([F:3])([F:4])([F:5])([F:6])[F:7].[n:8]1([O:9][C:10]([N:11]([CH3:12])[CH3:13])=[N+:14]([CH3:15])[CH3:16])[c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]2[n:23][n:24]1>>[CH3:26][S:27](=[O:28])(=[O:29])[c:30]1[cH:31][cH:32][c:33]([CH2:36][NH:37][C:56]([c:42]2[cH:41][c:40](-[c:59]3[n:60]([CH3:64])[n:61][cH:62][cH:63]3)[c:39]([CH3:38])[n:44](-[c:45]3[cH:46][c:47]([C:51]([F:52])([F:53])[F:54])[cH:48][cH:49][cH:50]3)[c:43]2=[O:55])=[O:57])[n:34][cH:35]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)c1ccc(CN)nc1
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Name
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Cc1c(-c2ccnn2C)cc(C(=O)O)c(=O)n1-c1cccc(C(F)(F)F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(-c2ccnn2C)cc(C(=O)O)c(=O)n1-c1cccc(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[P-](F)(F)(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(On1nnc2ccccc21)=[N+](C)C
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Name
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Type
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product
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Smiles
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Cc1c(-c2ccnn2C)cc(C(=O)NCc2ccc(S(C)(=O)=O)cn2)c(=O)n1-c1cccc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |